2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a complex heterocyclic compound featuring multiple fused rings and a bromine substituent. This compound is part of a broader class of pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, which have been studied for their potential biological activities, particularly as inhibitors of cyclin-dependent kinase 2 (CDK2), a target for cancer therapy .
Preparation Methods
The synthesis of 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves multiple steps, starting from readily available starting materialsReaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The pyrazole rings can be oxidized under specific conditions, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromine substituent or other functional groups within the molecule.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways involving CDK2.
Medicine: As a potential therapeutic agent for cancer treatment due to its CDK2 inhibitory activity.
Industry: Potential use in the development of new materials with specific properties.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of CDK2, a key enzyme involved in cell cycle regulation. By binding to the active site of CDK2, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells. The molecular targets and pathways involved include the CDK2/cyclin A2 complex and downstream signaling pathways that regulate cell proliferation and survival .
Comparison with Similar Compounds
Similar compounds include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives, such as those with different substituents on the pyrazole rings or variations in the triazolo[1,5-c]pyrimidine core. These compounds share similar biological activities but may differ in their potency, selectivity, and pharmacokinetic properties. The uniqueness of 2-{1-[(4-bromo-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine lies in its specific bromine substituent, which can influence its binding affinity and selectivity for CDK2 .
Properties
Molecular Formula |
C13H9BrN10 |
---|---|
Molecular Weight |
385.18 g/mol |
IUPAC Name |
4-[1-[(4-bromopyrazol-1-yl)methyl]pyrazol-3-yl]-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C13H9BrN10/c14-8-3-17-23(5-8)7-22-2-1-10(20-22)12-18-13-9-4-16-19-11(9)15-6-24(13)21-12/h1-6H,7H2,(H,16,19) |
InChI Key |
PQYFQJPTLCUQJL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1C2=NN3C=NC4=C(C3=N2)C=NN4)CN5C=C(C=N5)Br |
Origin of Product |
United States |
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